GALR3 Binding Affinity: Porcine Galanin Exhibits >6-Fold Higher Affinity Than Human Galanin
In direct competition binding assays using stably expressed human GALR3 receptors, porcine galanin demonstrates an IC₅₀ of 12 nM, which is significantly higher affinity (approximately 6.25-fold) than human galanin, which exhibits an IC₅₀ of 75 nM [1]. This represents a major quantitative differentiation in the ability of the endogenous peptide to engage the GALR3 subtype. At the rat GALR3 receptor, porcine galanin also displays high affinity with a K_D of 0.98 nM [1].
| Evidence Dimension | Binding Affinity (IC₅₀) at Human GALR3 Receptor |
|---|---|
| Target Compound Data | IC₅₀ = 12 nM |
| Comparator Or Baseline | Human galanin: IC₅₀ = 75 nM |
| Quantified Difference | 6.25-fold higher affinity for porcine galanin |
| Conditions | Radioligand binding assay using 125I-labeled porcine galanin on stably transfected human GALR3-expressing cell lines |
Why This Matters
For studies specifically targeting GALR3-mediated signaling (e.g., in pain, cognition, or metabolic regulation), porcine galanin provides a far more potent and reliable tool than human galanin, ensuring robust receptor occupancy and reducing the required peptide concentration.
- [1] Smith, K. E., Walker, M. W., Artymyshyn, R., Bard, J., Borowsky, B., Tamm, J. A., ... & Gerald, C. (1998). Cloned human and rat galanin GALR3 receptors: pharmacology and activation of G-protein inwardly rectifying K+ channels. Journal of Biological Chemistry, 273(36), 23321-23326. DOI: 10.1074/jbc.273.36.23321 View Source
